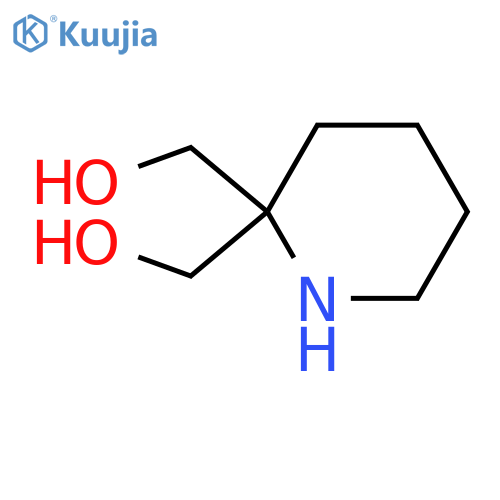

Cas no 2092329-10-5 (2-(hydroxymethyl)piperidin-2-ylmethanol)

2-(hydroxymethyl)piperidin-2-ylmethanol 化学的及び物理的性質

名前と識別子

-

- [2-(hydroxymethyl)piperidin-2-yl]methanol

- 2-(hydroxymethyl)piperidin-2-ylmethanol

-

- MDL: MFCD31559119

- インチ: 1S/C7H15NO2/c9-5-7(6-10)3-1-2-4-8-7/h8-10H,1-6H2

- InChIKey: LFPWYJSVIAKMQV-UHFFFAOYSA-N

- SMILES: C(C1(CO)CCCCN1)O

2-(hydroxymethyl)piperidin-2-ylmethanol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-344210-0.1g |

[2-(hydroxymethyl)piperidin-2-yl]methanol |

2092329-10-5 | 95% | 0.1g |

$366.0 | 2023-09-03 | |

| Aaron | AR01BSEL-10g |

[2-(hydroxymethyl)piperidin-2-yl]methanol |

2092329-10-5 | 95% | 10g |

$6275.00 | 2023-12-14 | |

| A2B Chem LLC | AW28545-50mg |

[2-(hydroxymethyl)piperidin-2-yl]methanol |

2092329-10-5 | 95% | 50mg |

$293.00 | 2024-04-20 | |

| 1PlusChem | 1P01BS69-100mg |

[2-(hydroxymethyl)piperidin-2-yl]methanol |

2092329-10-5 | 95% | 100mg |

$442.00 | 2025-03-19 | |

| A2B Chem LLC | AW28545-500mg |

[2-(hydroxymethyl)piperidin-2-yl]methanol |

2092329-10-5 | 95% | 500mg |

$903.00 | 2024-04-20 | |

| 1PlusChem | 1P01BS69-2.5g |

[2-(hydroxymethyl)piperidin-2-yl]methanol |

2092329-10-5 | 95% | 2.5g |

$2622.00 | 2023-12-19 | |

| Aaron | AR01BSEL-100mg |

[2-(hydroxymethyl)piperidin-2-yl]methanol |

2092329-10-5 | 95% | 100mg |

$454.00 | 2025-02-09 | |

| A2B Chem LLC | AW28545-1g |

[2-(hydroxymethyl)piperidin-2-yl]methanol |

2092329-10-5 | 95% | 1g |

$1148.00 | 2024-04-20 | |

| A2B Chem LLC | AW28545-100mg |

[2-(hydroxymethyl)piperidin-2-yl]methanol |

2092329-10-5 | 95% | 100mg |

$421.00 | 2024-04-20 | |

| 1PlusChem | 1P01BS69-500mg |

[2-(hydroxymethyl)piperidin-2-yl]methanol |

2092329-10-5 | 95% | 500mg |

$951.00 | 2025-03-19 |

2-(hydroxymethyl)piperidin-2-ylmethanol 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

2-(hydroxymethyl)piperidin-2-ylmethanolに関する追加情報

Comprehensive Overview of 2-(hydroxymethyl)piperidin-2-ylmethanol (CAS No. 2092329-10-5): Properties, Applications, and Industry Insights

The compound 2-(hydroxymethyl)piperidin-2-ylmethanol (CAS No. 2092329-10-5) is a versatile piperidine derivative with growing significance in pharmaceutical and chemical research. Characterized by its dual hydroxymethyl functional groups, this molecule exhibits unique reactivity, making it a valuable intermediate in synthetic chemistry. Its molecular structure combines a piperidine ring with two hydroxymethyl substituents, offering both hydrophilic and lipophilic properties for diverse applications.

Recent studies highlight the role of 2-(hydroxymethyl)piperidin-2-ylmethanol in drug discovery, particularly as a chiral building block for bioactive molecules. Researchers are exploring its potential in designing CNS-targeting compounds, given the piperidine scaffold's prevalence in neurologically active drugs. The compound's hydrogen bonding capacity and stereochemical flexibility align with current trends in fragment-based drug design, addressing demands for novel small-molecule therapeutics.

From a synthetic chemistry perspective, CAS 2092329-10-5 demonstrates remarkable utility in multicomponent reactions (MCRs). Its bifunctional nature enables participation in click chemistry and cascade cyclizations, answering industry needs for atom-efficient synthesis. Manufacturers increasingly prioritize this compound for high-throughput screening libraries, as evidenced by its inclusion in major chemical catalogues like Sigma-Aldrich and TCI.

The solubility profile of 2-(hydroxymethyl)piperidin-2-ylmethanol makes it particularly valuable for aqueous-phase catalysis systems. With growing emphasis on green chemistry, this characteristic supports development of eco-friendly synthetic routes. Analytical data shows excellent stability in physiological pH ranges, explaining its rising adoption in prodrug formulations and bioconjugation strategies.

Quality standards for CAS 2092329-10-5 typically require ≥95% purity by HPLC analysis, with strict control of residual solvents. Advanced purification techniques like preparative chromatography ensure batch-to-batch consistency for research applications. Storage recommendations emphasize protection from moisture absorption and oxidative degradation, typically suggesting argon atmosphere preservation for long-term stability.

Emerging applications leverage the compound's metal-chelating properties in catalytic systems. Recent patents disclose its use in asymmetric hydrogenation catalysts, particularly for chiral amine synthesis. This aligns with pharmaceutical industry demands for enantioselective manufacturing processes, where piperidine derivatives serve as crucial intermediates for API production.

Safety assessments of 2-(hydroxymethyl)piperidin-2-ylmethanol indicate standard handling precautions for laboratory chemicals. While not classified as hazardous under GHS criteria, proper PPE protocols including nitrile gloves and safety goggles are recommended. The compound's low volatility reduces inhalation risks, though fume hood use remains advisable during scale-up operations.

Market analysts project steady growth for piperidine-based intermediates, with CAS 2092329-10-5 benefiting from expanding contract research organization (CRO) demand. Custom synthesis inquiries frequently request isotope-labeled versions (e.g., deuterated analogs) for metabolic studies, reflecting trends in drug metabolism research. Pricing trends show moderate fluctuations tied to raw material availability for piperidine precursors.

Technological advancements in continuous flow chemistry have improved production efficiency for 2-(hydroxymethyl)piperidin-2-ylmethanol. Process optimization studies demonstrate enhanced space-time yields through microreactor technology, addressing industry priorities for cost-effective scaling. These developments support the compound's viability for kilolab-scale production in GMP environments.

Future research directions may explore the compound's potential in supramolecular chemistry applications. Preliminary studies suggest utility as a hydrogen bond donor in molecular recognition systems, potentially valuable for sensor development. The dual hydroxymethyl groups offer unique opportunities for dendrimer construction and polymer modification, areas gaining traction in materials science.

2092329-10-5 (2-(hydroxymethyl)piperidin-2-ylmethanol) Related Products

- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)

- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)

- 1869169-33-4(ethyl 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)

- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)

- 2639408-03-8(2-amino-3-(1-methylcyclopropyl)propanoic acid hydrochloride)

- 1807041-19-5(5-Fluoro-4-nitronicotinonitrile)

- 1874509-76-8(2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine)

- 122274-98-0(1,6-Anhydro-β-d-cellopentose)

- 2320956-78-1(N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide)

- 2198-82-5(2,2,5-trimethylhex-4-enoic acid)